Enantiomeric Purity as a Critical Quality Attribute vs. Racemic or (R)-Enantiomer Forms
The (S)-enantiomer is supplied with a specified minimum chemical purity of 95%, ensuring a high level of enantiomeric integrity. This is in direct contrast to the racemic mixture, which contains an equimolar amount of the undesired (R)-enantiomer, effectively reducing the concentration of the active stereoisomer to 50% . In the context of total synthesis, the use of the single enantiomer eliminates the need for a downstream separation step, which is often associated with significant material loss and additional cost. The availability of the (S)-enantiomer as a distinct, commercially available entity (CAS 91111-12-5) enables the direct procurement of the required stereoisomer, whereas the (R)-enantiomer (CAS 213262-97-6) is available for syntheses requiring the opposite configuration [1]. The ability to select the precise stereoisomer at the procurement stage is a critical advantage in designing efficient, enantioselective synthetic routes.
| Evidence Dimension | Effective Concentration of Desired Stereoisomer |
|---|---|
| Target Compound Data | ≥ 95% (S)-enantiomer |
| Comparator Or Baseline | Racemic Mixture (1:1 ratio of (S) and (R) enantiomers) |
| Quantified Difference | ≥ 1.9-fold higher concentration of the (S)-enantiomer compared to the racemic mixture. |
| Conditions | Vendor-specified purity (AKSci, CAS 91111-12-5). |
Why This Matters
Procuring the pure (S)-enantiomer minimizes synthetic waste and avoids costly, time-consuming chiral resolution steps, directly improving the atom economy and cost-efficiency of a project.
- [1] PubChem. (2026). Compound Summary for CID 11791354, (S)-4-Tosyloxy-1,2-epoxybutane. National Center for Biotechnology Information. View Source
